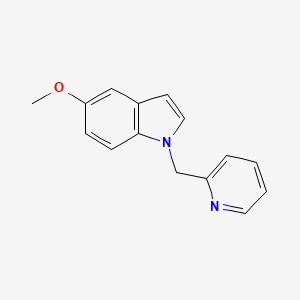![molecular formula C11H13BrN4O B12527830 5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole CAS No. 651769-83-4](/img/structure/B12527830.png)
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromine atom and a 2-methylpropoxy group attached to the phenyl ring, making it a unique derivative of tetrazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole typically involves multiple steps. One common method starts with the bromination of a suitable phenyl precursor, followed by the introduction of the 2-methylpropoxy group. The tetrazole ring is then formed through cyclization reactions involving azide precursors.
Bromination: The phenyl precursor is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of 2-methylpropoxy group: The brominated phenyl compound is reacted with 2-methylpropyl alcohol in the presence of a base such as potassium carbonate to form the 2-methylpropoxy derivative.
Tetrazole ring formation: The final step involves the cyclization of the intermediate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or DMF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Dehalogenated derivatives with the bromine atom removed.
科学的研究の応用
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the tetrazole ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
5-(3-bromo-4-methylphenyl)-2H-tetrazole: Similar structure but with a methyl group instead of the 2-methylpropoxy group.
5-(3-bromo-4-methoxyphenyl)-2H-tetrazole: Similar structure but with a methoxy group instead of the 2-methylpropoxy group.
5-(3-bromo-4-ethoxyphenyl)-2H-tetrazole: Similar structure but with an ethoxy group instead of the 2-methylpropoxy group.
Uniqueness
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
651769-83-4 |
|---|---|
分子式 |
C11H13BrN4O |
分子量 |
297.15 g/mol |
IUPAC名 |
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C11H13BrN4O/c1-7(2)6-17-10-4-3-8(5-9(10)12)11-13-15-16-14-11/h3-5,7H,6H2,1-2H3,(H,13,14,15,16) |
InChIキー |
XDPVUZWFRPTXFD-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1)C2=NNN=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)

![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)
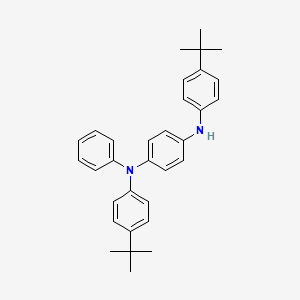
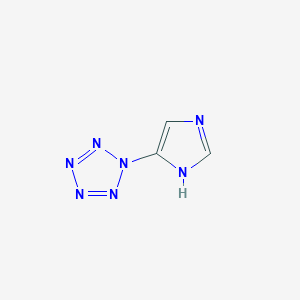
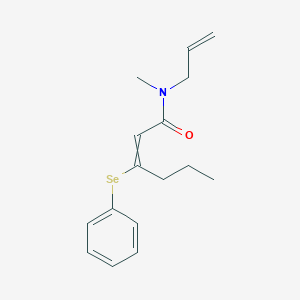
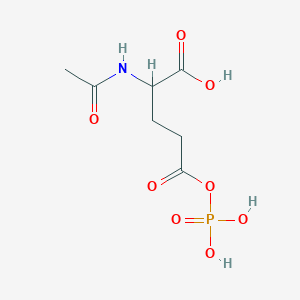
![N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527809.png)
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)
